Vatalanib metabolite M24
Description
Vatalanib metabolite M24 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, a critical step in tumor growth and metastasis .
Properties
CAS No. |
212142-75-1 |
|---|---|
Molecular Formula |
C20H15ClN4O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanol |
InChI |
InChI=1S/C20H15ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12,19,26H,(H,23,25) |
InChI Key |
FGYRYZYBINVLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib and its metabolites, including metabolite M24, involves complex organic reactionsHigh-performance liquid chromatography coupled with mass spectrometry (LC-MS) is often used to characterize the metabolites .
Industrial Production Methods
Industrial production of Vatalanib and its metabolites typically involves large-scale organic synthesis under controlled conditions. The process includes multiple steps of purification and characterization to ensure the purity and efficacy of the final product. The use of radiolabeled compounds helps in tracking the metabolic pathways and understanding the disposition of the drug in the body .
Chemical Reactions Analysis
Types of Reactions
Vatalanib metabolite M24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes in the liver.
Reduction: The gain of electrons or hydrogen, typically occurring under specific conditions.
Substitution: Replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Vatalanib, each with unique pharmacological properties. These products are often analyzed using techniques like LC-MS to determine their structure and function .
Scientific Research Applications
Vatalanib metabolite M24 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of antiangiogenic agents.
Biology: Helps in understanding the role of vascular endothelial growth factor receptors in angiogenesis.
Mechanism of Action
Vatalanib metabolite M24 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby reducing tumor growth and metastasis. The molecular targets include vascular endothelial growth factor receptor 1, vascular endothelial growth factor receptor 2, and vascular endothelial growth factor receptor 3 .
Comparison with Similar Compounds
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor A.
Sunitinib: A small molecule that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors.
Sorafenib: Another small molecule that targets multiple kinases involved in tumor growth and angiogenesis.
Uniqueness
Vatalanib metabolite M24 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its potential to be used in combination with other therapies to enhance efficacy. Its metabolic profile and the formation of pharmacologically inactive metabolites also contribute to its distinct characteristics .
Q & A
Q. What are the standard methodologies for identifying and quantifying Vatalanib metabolite M24 in biological samples?
To identify M24, researchers typically employ high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) or nuclear magnetic resonance (NMR). For MS-based workflows, accurate mass measurements and isotopic patterns are matched against spectral libraries (e.g., METLIN, mzCloud) . Quantification often involves stable isotope-labeled internal standards to correct for matrix effects. NMR-based identification relies on chemical shift databases (e.g., MetaboLights) and 2D experiments (e.g., HSQC, COSY) for structural validation . Repositories like the Metabolomics Workbench provide standardized protocols for data deposition and cross-validation .
Q. How can researchers ensure reproducibility in metabolomics studies involving M24?
Key practices include:
- Biological/technical replicates : To account for intra- and inter-sample variability.
- Quality control (QC) samples : Pooled samples analyzed at regular intervals to monitor instrument stability.
- Standardized protocols : Adherence to SOPs for sample preparation, chromatography, and data acquisition (e.g., using MetaboLights or NIH NMDR guidelines) .
- Metadata annotation : Detailed documentation of experimental conditions (e.g., extraction solvents, column types) to enable cross-study comparisons .
Q. What public databases are recommended for depositing M24-related metabolomics data?
The NIH Metabolomics Workbench and MetaboLights are primary repositories. They accept raw data (e.g., MS .raw files, NMR .fid files), processed data (peak tables, concentration matrices), and metadata (experimental design, protocols) . Projects should include internal standards, sample-to-file mappings, and metabolite annotation confidence levels (e.g., Metabolomics Standards Initiative levels) .
Advanced Research Questions
Q. How can researchers resolve contradictions in M24 quantification between LC-MS and NMR datasets?
Discrepancies often arise from platform-specific biases:
- Ion suppression in LC-MS : Address via matrix-matched calibration or dilution studies.
- NMR sensitivity limits : Use cryoprobes or hyperpolarization techniques for low-abundance metabolites.
- Data merging strategies : Apply multivariate statistics (e.g., PCA, OPLS-DA) to harmonize datasets, followed by pathway enrichment analysis to contextualize platform-specific findings .
- Cross-validation : Use orthogonal methods (e.g., immunoassays) for critical metabolites .
Q. What experimental design considerations are critical for studying M24’s role in cancer metabolism?
- In vitro models : Use 3D spheroid cultures or patient-derived organoids to mimic tumor microenvironments, as 2D monolayers may not reflect metabolic heterogeneity .
- Dose-response kinetics : Optimize Vatalanib dosing to avoid off-target effects (e.g., IC50 determination via cell viability assays) .
- Time-course sampling : Capture dynamic changes in M24 levels post-treatment, as metabolite turnover rates vary .
Q. How can multi-omics integration improve the interpretation of M24’s pharmacological activity?
- Transcriptome-metabolome linkage : Use tools like MetaboAnalystR 4.0 to correlate M24 abundance with kinase expression profiles (e.g., PTK7, KDR) from RNA-seq data .
- Pathway mapping : Overlay metabolomics data onto genome-scale metabolic models (GEMs) to predict flux changes in pathways like glycolysis or TCA cycle .
- Network analysis : Build interaction networks using STITCH or KEGG to identify M24-associated protein targets (e.g., VEGFRs) .
Q. What computational tools are recommended for annotating M24 in untargeted metabolomics workflows?
- MS/MS spectral matching : Use GNPS, MS-DIAL, or MetaboAnalystR 4.0 with libraries like NIST20 or MoNA .
- In silico fragmentation : Tools like CFM-ID or Sirius predict fragmentation patterns for novel metabolites .
- Confidence scoring : Apply the Schymanski framework (Level 1–5) to rank annotations based on spectral, retention time, and literature evidence .
Q. How can batch effects in large-scale M24 studies be mitigated?
- Batch correction algorithms : Use ComBat or EigenMS to normalize technical variability while preserving biological signals .
- Randomized run orders : Avoid confounding time-dependent drift with experimental groups.
- QC-based normalization : Apply linear mixed-effect models to adjust for batch-to-batch variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
